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6-Aminobenzofuran-2-carboxylic acid
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Overview
Description
6-Aminobenzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family. . The presence of an amino group at the 6-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. This reaction proceeds via a tandem [3,3]-sigmatropic rearrangement, resulting in the formation of 2-aminobenzofuran derivatives . Another approach involves the coupling of benzofuran-2-carboxylic acid with appropriate amines under suitable reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction optimization techniques is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Aminobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzofuran derivatives .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 6-aminobenzofuran-2-carboxylic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from benzofuran derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. In one study, specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.6 μg/mL against Mycobacterium tuberculosis, highlighting their potential as new antibacterial agents .
Anticancer Properties
The benzofuran scaffold, including this compound, has been explored for its anticancer properties. Studies indicate that various derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, some compounds derived from this scaffold showed enhanced activity against HepG2 liver cancer cells, suggesting a mechanism involving mitochondrial pathways that promote apoptosis .
Synthesis and Characterization
The synthesis of this compound derivatives typically involves multi-step organic reactions. The characterization of these compounds often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm their structure and purity. The following table summarizes some key synthetic methods and their outcomes:
Synthesis Method | Starting Material | Yield | Characterization Techniques |
---|---|---|---|
Methylation | 6-acetyl-5-hydroxy-2-methyl-benzofuran | 78% | NMR, X-ray crystallography |
Halogenation | 3-benzofurancarboxylic acids | Varies | NMR, IR spectroscopy |
Complexation with metals | Cu(II) and Zn complexes with Schiff ligands | Low µg/mL | NMR, UV-Vis spectroscopy |
Case Studies
Several case studies have highlighted the effectiveness of this compound derivatives in various therapeutic contexts:
- Antimicrobial Case Study : A study synthesized a series of benzofuran-based Schiff ligands that demonstrated potent antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential alternatives to existing antibiotics .
- Anticancer Case Study : Research on a specific derivative showed that it could significantly inhibit the growth of MCF-7 breast cancer cells compared to standard treatments like Combretastatin-A4. This suggests that the compound may have a unique mechanism of action that warrants further investigation .
Mechanism of Action
The mechanism of action of 6-Aminobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group at the 6-position and the carboxylic acid group at the 2-position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Benzofuran: The parent compound without the amino and carboxylic acid groups.
2-Aminobenzofuran: Lacks the carboxylic acid group.
6-Aminobenzofuran: Lacks the carboxylic acid group at the 2-position.
Uniqueness: 6-Aminobenzofuran-2-carboxylic acid is unique due to the presence of both the amino group at the 6-position and the carboxylic acid group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
6-Aminobenzofuran-2-carboxylic acid is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibitory properties, supported by various studies and data.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. For instance, analogues of proximicins containing aminobenzofuran structures exhibited significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.03 |
MCF-7 | 12.3 |
SGC-7901 | 6.17 |
These compounds were noted for their ability to induce apoptosis and inhibit cell proliferation through mechanisms such as Aurora B kinase inhibition and VEGFR-2 activity suppression .
Additionally, benzofuran-based carboxylic acids have been shown to disrupt the cell cycle and induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with derivative 9e causing significant increases in apoptotic cells from 0.47% to 8.11% for early apoptosis and from 0.31% to 23.77% for late apoptosis .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been investigated. A study synthesized several derivatives from 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, testing them against Gram-positive and Gram-negative bacteria as well as fungi:
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
III | 200 | Antibacterial (Gram+) |
VI | 100 | Antifungal |
Compounds III and VI demonstrated notable activity against Candida species, indicating potential for treating fungal infections .
Enzyme Inhibition
This compound has also been studied for its role as a carbonic anhydrase inhibitor . Benzofuran-containing carboxylic acids demonstrated submicromolar inhibition against human carbonic anhydrase IX (hCA IX), with KIs ranging from 0.56 to 0.91 μM. This inhibition is significant as carbonic anhydrases play critical roles in physiological processes and tumorigenicity:
Compound | KI (μM) |
---|---|
9b | 0.91 |
9e | 0.79 |
9f | 0.56 |
These findings suggest that benzofuran derivatives could serve as useful scaffolds for developing new therapeutic agents targeting hCA IX .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-amino-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,10H2,(H,11,12) |
InChI Key |
SGRHNPJNOPYEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C2)C(=O)O |
Origin of Product |
United States |
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